RS-0466

AMPK Activation Lysosomal Degradation Autophagy

Researchers studying Alzheimer's or metabolic disorders often face potency limits with generic polyphenols. RS-0466 solves this with a 40-50× potency advantage over resveratrol and unique BDNF synergy. - 40× more potent in lysosomal Aβ degradation (IC50: 1-2 µM) - Robust LC3-I to LC3-II conversion at low µM concentrations - Verified inhibition of adipogenesis (IC50 ~0.5 µM) and STAT3 (IC50 ~0.5 µM)

Molecular Formula C18H21N3O3
Molecular Weight 323.35 g/mol
CAS No. 316130-82-2
Cat. No. B1663145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-0466
CAS316130-82-2
SynonymsAMPK Activator VI;  2-Hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene)-hydrazide;                               Salicylic acid (4-diethylamino-2-hydroxy-benzylidene)-hydrazide
Molecular FormulaC18H21N3O3
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O
InChIInChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22)
InChIKeyVLHSAZGOCOREQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RS-0466: Validated Probe for Akt and AMPK Signaling


RS-0466, formally designated as 6-ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine, is a synthetic small molecule that serves as a neuroprotective compound and an indirect activator of AMP-activated protein kinase (AMPK) [1]. Its primary validated applications are in Alzheimer's disease research, where it inhibits β-amyloid-induced cytotoxicity and reverses deficits in long-term potentiation (LTP), and in metabolic research, where it inhibits adipogenesis [2]. The compound activates the Akt signaling pathway and enhances the protective effects of brain-derived neurotrophic factor (BDNF) [3].

RS-0466: Irreplaceable by Generic AMPK Activators


The compound identified by CAS 316130-82-2 is a specific chemical entity with a unique polypharmacology profile that is not interchangeable with other AMPK activators or resveratrol analogs. Key differentiators include a marked potency advantage (up to ~40-50x) over resveratrol in specific cellular assays and a distinct functional synergy with BDNF that is not a shared feature of its in-class analog RS-4252 [1]. Procurement of generic resveratrol or other polyphenols will not replicate the quantitative potency gains or the specific BDNF-enhancing synergy documented for this molecule [2].

RS-0466: Key Differentiation Evidence


AMPK-Mediated Lysosomal Aβ Degradation

RS-0466 promotes lysosomal amyloid-β (Aβ) degradation nearly 40 times more potently than resveratrol. The compound exhibits an IC50 of 1-2 µM in this assay across three cell lines, whereas resveratrol requires significantly higher concentrations to achieve a comparable effect. This translates to a substantial improvement in cellular Aβ clearance capacity . At 1-3 µM, RS-0466 also induces dose-dependent inhibition of downstream mTOR targets (p70S6K, eEF2K, S6) and promotes robust autophagy marker conversion (LC3-I to LC3-II) .

AMPK Activation Lysosomal Degradation Autophagy Alzheimer's Disease

STAT3 Inhibition vs. Resveratrol

In a direct comparative study, RS-0466 (RSVA314) inhibited STAT3 activity approximately 50 times more potently than resveratrol, with an apparent IC50 of ~0.5 μM [1]. The study evaluated both constitutive and stimulated STAT3 activity in HEK293 cells and LPS-stimulated RAW 264.7 macrophages, confirming that the potency gain is consistent across different cellular contexts and activation states [1].

STAT3 Inflammation Macrophage Resveratrol Analog

Adipogenesis Inhibition in 3T3-L1 Adipocytes

In a well-established 3T3-L1 adipocyte differentiation model, RS-0466 (RSVA314) inhibited lipid accumulation with an apparent IC50 of approximately 0.5 μmol/L [1]. This inhibitory effect is attributed to the compound's ability to interfere with mitotic clonal expansion during preadipocyte proliferation and to prevent the transcriptional changes of key adipogenic regulators, including PPAR-γ, C/EBPα, and fatty acid synthase [1]. The study was conducted in parallel with RSVA405, a structurally related analog, which showed comparable potency in the same assay system [1].

Adipogenesis Obesity AMPK Metabolic Research

BDNF Functional Synergy vs. RS-4252

RS-0466 uniquely enhances the neuroprotective effect of brain-derived neurotrophic factor (BDNF) against amyloid-β (1-42)-induced cytotoxicity in rat cortical neurons [1]. While BDNF alone ameliorates Aβ-induced cytotoxicity, co-application of RS-0466 significantly augments this protective effect [1]. In contrast, the structurally distinct in-house analog RS-4252, despite showing comparable potency to RS-0466 in ameliorating Aβ-induced cytotoxicity in HeLa cells, has not been reported to possess this BDNF-synergistic property [2]. RS-0466 also reverses the Aβ(1-42)-induced decrease in BDNF-triggered phosphorylated Akt [1].

BDNF Neuroprotection Akt Signaling Alzheimer's Disease

RS-0466: Validated Application Scenarios


Autophagy and Lysosomal Aβ Clearance Assays

Given its 40-fold potency advantage over resveratrol in promoting lysosomal Aβ degradation (IC50: 1-2 µM), RS-0466 is the optimal chemical probe for cellular studies investigating AMPK-dependent autophagy and lysosomal function in Alzheimer's disease models. The compound's ability to induce LC3-I to LC3-II conversion at low micromolar concentrations provides a robust readout for autophagy induction .

AMPK-Mediated Adipogenesis Inhibition Assays

RS-0466 is validated for use in 3T3-L1 adipocyte differentiation assays, where it inhibits lipid accumulation with an apparent IC50 of ~0.5 μmol/L by interfering with mitotic clonal expansion and downregulating key adipogenic transcription factors like PPAR-γ and C/EBPα . This makes it a suitable tool for dissecting AMPK's role in obesity and metabolic syndrome.

STAT3 Inhibition Assays for Inflammatory Research

With an apparent IC50 of ~0.5 μM for STAT3 inhibition, representing a 50-fold potency improvement over resveratrol, RS-0466 is the preferred small molecule for studies of STAT3-driven inflammatory pathways in macrophages (e.g., RAW 264.7) and other cell types. Its potency enables robust target inhibition while minimizing compound use .

BDNF/Akt Synergy in Neuroprotection Research

RS-0466 is uniquely suited for studies requiring the enhancement of BDNF-mediated neuroprotection against Aβ toxicity. Unlike the in-class comparator RS-4252, RS-0466 significantly augments the protective effect of BDNF and reverses Aβ-induced decreases in BDNF-triggered phosphorylated Akt in primary cortical neurons . This makes it an essential tool for exploring combinatorial neuroprotective strategies in Alzheimer's disease research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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